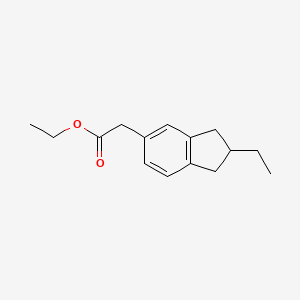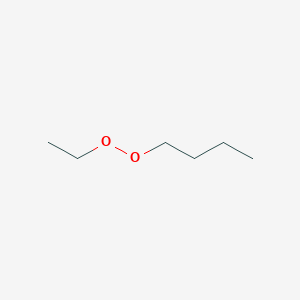
1-(Ethylperoxy)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylperoxy)butane is an organic compound that belongs to the class of peroxides It is characterized by the presence of an ethylperoxy group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Ethylperoxy)butane can be synthesized through the reaction of butane with ethyl hydroperoxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxide bond. Common catalysts include transition metal complexes and acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent reaction conditions is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions: 1-(Ethylperoxy)butane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the peroxide group into alcohols or other functional groups.
Substitution: The ethylperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction can produce alcohols.
科学研究应用
1-(Ethylperoxy)butane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
作用机制
The mechanism by which 1-(Ethylperoxy)butane exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and subsequent cellular responses. The pathways involved include the activation of oxidative stress response genes and the modulation of redox-sensitive signaling pathways.
相似化合物的比较
1-(Hydroperoxy)butane: Similar in structure but contains a hydroperoxy group instead of an ethylperoxy group.
1-(Methylperoxy)butane: Contains a methylperoxy group, leading to different reactivity and applications.
1-(Butylperoxy)butane: Features a butylperoxy group, which affects its chemical properties and uses.
Uniqueness: 1-(Ethylperoxy)butane is unique due to its specific reactivity profile and the balance between its oxidative and reductive properties. This makes it particularly useful in applications where controlled oxidation is required, such as in polymer production and oxidative stress studies.
属性
CAS 编号 |
58380-62-4 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC 名称 |
1-ethylperoxybutane |
InChI |
InChI=1S/C6H14O2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
InChI 键 |
OZCXMZAXJKGAIW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


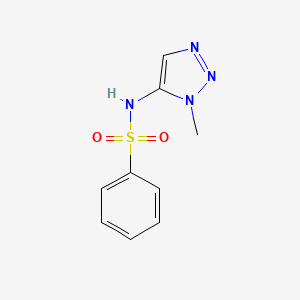
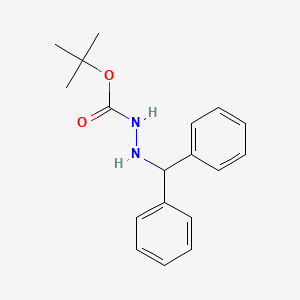
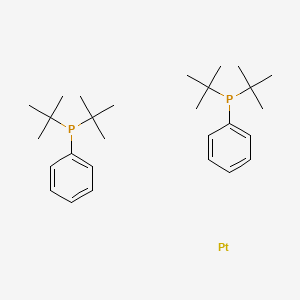
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
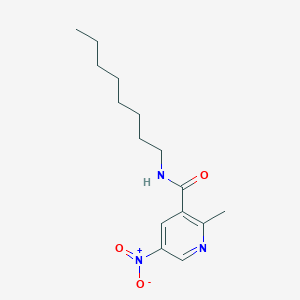
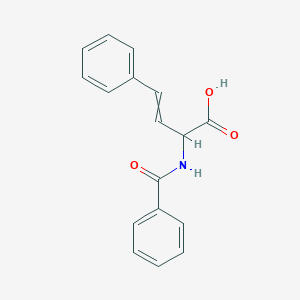
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
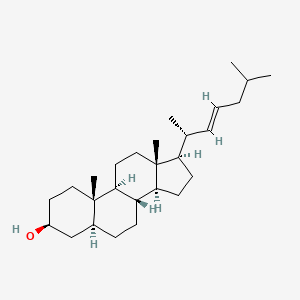
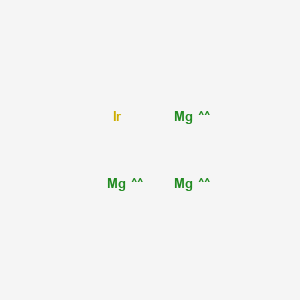
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)



